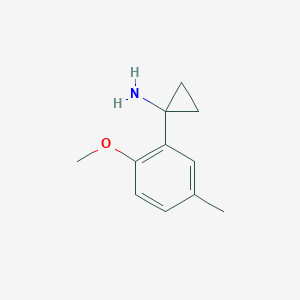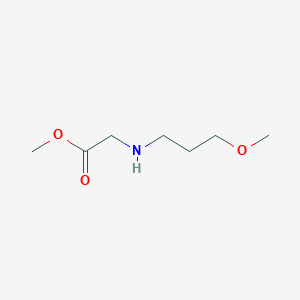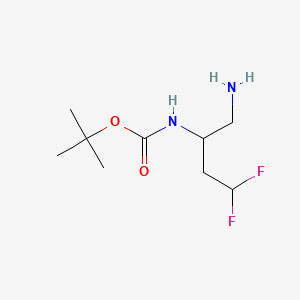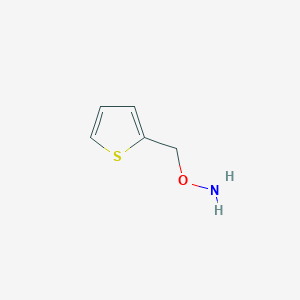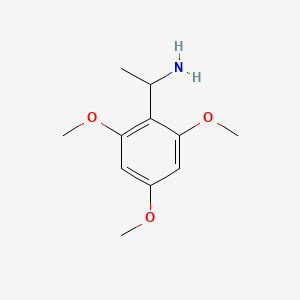
(E)-4,4-dimethylpent-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethylpent-2-en-1-ol is an organic compound with the molecular formula C7H14O. It is a type of alcohol with a double bond located at the second carbon atom and two methyl groups attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4-Dimethylpent-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutyne with acrolein in the presence of a catalyst. This reaction typically requires low temperatures and careful handling of reagents to avoid side reactions and ensure high yield .
Industrial Production Methods
In industrial settings, the production of 4,4-dimethylpent-2-en-1-ol often involves a multistep process that includes the use of organometallic reagents such as n-butyllithium and vinylmagnesium bromide. These reagents facilitate the addition of functional groups to the starting materials, resulting in the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethylpent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: 4,4-Dimethylpent-2-en-1-one (a ketone) or 4,4-dimethylpent-2-enal (an aldehyde).
Reduction: 4,4-Dimethylpentan-2-ol (a saturated alcohol).
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4,4-Dimethylpent-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 4,4-dimethylpent-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is typically the site of attack by oxidizing agents, leading to the formation of carbonyl compounds. The double bond in the molecule can also participate in various addition reactions, further modifying the compound’s structure and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethylpent-2-yn-1-ol: Similar in structure but with a triple bond instead of a double bond.
4,4-Dimethylpent-1-en-3-ol: Similar in structure but with the hydroxyl group at a different position.
2,2-Dimethylpent-4-en-1-ol: Similar in structure but with the methyl groups at different positions .
Uniqueness
4,4-Dimethylpent-2-en-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both a double bond and a hydroxyl group in close proximity allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C7H14O |
|---|---|
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
(E)-4,4-dimethylpent-2-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-7(2,3)5-4-6-8/h4-5,8H,6H2,1-3H3/b5-4+ |
Clé InChI |
CENIKOVZZYSSJM-SNAWJCMRSA-N |
SMILES isomérique |
CC(C)(C)/C=C/CO |
SMILES canonique |
CC(C)(C)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol](/img/structure/B15323463.png)
![2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B15323466.png)

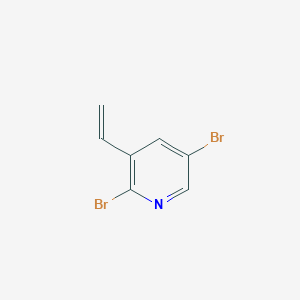
![3-(2-{4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}ethoxy)propanoic acid, trifluoroacetic acid](/img/structure/B15323495.png)
![1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B15323505.png)

